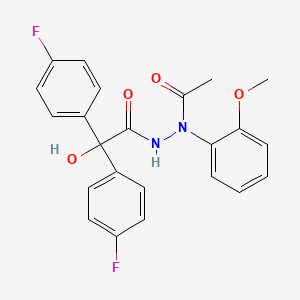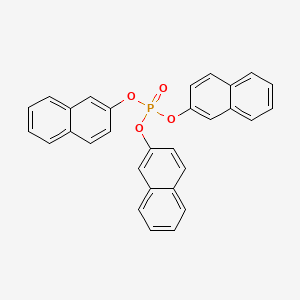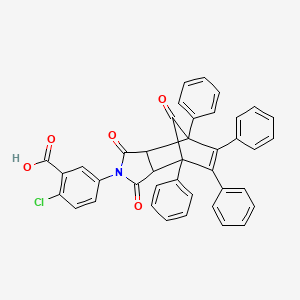![molecular formula C28H29N3O3 B11517971 N-(2-oxo-2-{phenyl[1-(phenylcarbamoyl)cyclohexyl]amino}ethyl)benzamide](/img/structure/B11517971.png)
N-(2-oxo-2-{phenyl[1-(phenylcarbamoyl)cyclohexyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-1-[N-PHENYL-2-(PHENYLFORMAMIDO)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple phenyl groups and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-1-[N-PHENYL-2-(PHENYLFORMAMIDO)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Phenylformamide: This can be achieved by reacting aniline with formic acid under acidic conditions.
Acetylation: The phenylformamide is then acetylated using acetic anhydride to form N-phenyl-2-(phenylformamido)acetamide.
Cyclohexane Carboxylation: The final step involves the reaction of N-phenyl-2-(phenylformamido)acetamide with cyclohexane-1-carboxylic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-1-[N-PHENYL-2-(PHENYLFORMAMIDO)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-PHENYL-1-[N-PHENYL-2-(PHENYLFORMAMIDO)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-PHENYL-1-[N-PHENYL-2-(PHENYLFORMAMIDO)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1-naphthylamine
- N-Phenyl-2-naphthylamine
- N-Phenyl-1-anilinonaphthalene
Uniqueness
N-PHENYL-1-[N-PHENYL-2-(PHENYLFORMAMIDO)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its complex structure, which includes multiple phenyl groups and a cyclohexane ring This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C28H29N3O3 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(N-[1-(phenylcarbamoyl)cyclohexyl]anilino)ethyl]benzamide |
InChI |
InChI=1S/C28H29N3O3/c32-25(21-29-26(33)22-13-5-1-6-14-22)31(24-17-9-3-10-18-24)28(19-11-4-12-20-28)27(34)30-23-15-7-2-8-16-23/h1-3,5-10,13-18H,4,11-12,19-21H2,(H,29,33)(H,30,34) |
InChI Key |
KFQZBSYMYKNNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-Butyl-2-[(2-methylfuran-3-carbonyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B11517888.png)
![5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517902.png)
![N-[(1Z)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B11517904.png)
![6-{(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B11517908.png)

![N-(4-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517912.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11517921.png)
![(2E)-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B11517926.png)


![4-{2-[(2E)-4-(3-fluoro-4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11517943.png)
![2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide](/img/structure/B11517949.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11517963.png)
